6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine
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Overview
Description
6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two dimethylamino phenyl groups attached to a pyrido[2,3-d]pyrimidin-4-ylamine core.
Preparation Methods
The synthesis of 6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine typically involves multi-step organic reactions. One common method includes the use of acetonitrile as a solvent, where 4-hydroxyphenylpropanone reacts with maleimide through acylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways by binding to active sites, thereby altering the function of the target molecule. This interaction can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine can be compared with similar compounds such as:
4,4’-Bis(dimethylamino)benzophenone: Known for its use in photoinitiators and dyes.
4-(Dimethylamino)phenyl isocyanate: Utilized in the synthesis of polyurethanes and other polymers.
The uniqueness of this compound lies in its specific structure, which imparts distinct electronic and steric properties, making it valuable for specialized applications.
Properties
CAS No. |
214905-91-6 |
---|---|
Molecular Formula |
C23H24N6 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6,7-bis[4-(dimethylamino)phenyl]pyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N6/c1-28(2)17-9-5-15(6-10-17)19-13-20-22(24)25-14-26-23(20)27-21(19)16-7-11-18(12-8-16)29(3)4/h5-14H,1-4H3,(H2,24,25,26,27) |
InChI Key |
ZMIXZCOYFOZFGM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N=C3C(=C2)C(=NC=N3)N)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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